molecular formula C14H6F3NO B8323263 5-(3,5-Difluorobenzoyl)-2-fluorobenzonitrile

5-(3,5-Difluorobenzoyl)-2-fluorobenzonitrile

Cat. No. B8323263
M. Wt: 261.20 g/mol
InChI Key: VRYIPGQDXXUYAY-UHFFFAOYSA-N
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Patent
US09102662B2

Procedure details

A mixture of 5-(3,5-difluoro-benzoyl)-2-fluoro-benzonitrile (2.05 g, 7.84 mmol) and hydrazine hydrate (0.73 mL, 15.7 mmol) in dry tetrahydrofuran (100 mL) was stirred at room temperature for 2 hours. The reaction mixture was treated with 37% hydrochloric acid (1.3 mL, 15.7 mmol) for 30 min and then the volatiles were partially evaporated. The reaction mixture was then diluted with water (100 mL) and aqueous NH3 was added to reach neutral pH. The resulting solid was filtered, washed thoroughly with water and dried under vacuum at 60° C. The title compound was obtained as yellow solid (1.75 g, 80% yield).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([F:19])[CH:18]=1)[C:5]([C:7]1[CH:8]=[CH:9][C:10](F)=[C:11]([CH:14]=1)[C:12]#[N:13])=[O:6].O.[NH2:21][NH2:22].Cl>O1CCCC1>[NH2:13][C:12]1[C:11]2[C:10](=[CH:9][CH:8]=[C:7]([C:5]([C:4]3[CH:3]=[C:2]([F:1])[CH:18]=[C:17]([F:19])[CH:16]=3)=[O:6])[CH:14]=2)[NH:22][N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
FC=1C=C(C(=O)C=2C=CC(=C(C#N)C2)F)C=C(C1)F
Name
Quantity
0.73 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were partially evaporated
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with water (100 mL) and aqueous NH3
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NNC2=CC=C(C=C12)C(=O)C1=CC(=CC(=C1)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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